N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0886829
InChI: InChI=1S/C16H15N3O4/c1-12-7-8-13(9-15(12)19(21)22)10-17-18-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20)/b17-10+
SMILES: CC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-]
Molecular Formula: C16H15N3O4
Molecular Weight: 313.31 g/mol

N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide

CAS No.:

Cat. No.: VC0886829

Molecular Formula: C16H15N3O4

Molecular Weight: 313.31 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide -

Specification

Molecular Formula C16H15N3O4
Molecular Weight 313.31 g/mol
IUPAC Name N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]-2-phenoxyacetamide
Standard InChI InChI=1S/C16H15N3O4/c1-12-7-8-13(9-15(12)19(21)22)10-17-18-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20)/b17-10+
Standard InChI Key JTFZZQUBMILRDD-LICLKQGHSA-N
Isomeric SMILES CC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)[N+](=O)[O-]
SMILES CC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-]

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